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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

Welcome to the technical support center for ATTO 565 amine. This resource is designed for
researchers, scientists, and drug development professionals to address challenges related to
photobleaching during long-term fluorescence imaging experiments.

Frequently Asked Questions (FAQSs)

Q1: What is ATTO 565 amine and why is it used in fluorescence microscopy?

ATTO 565 is a fluorescent dye belonging to the rhodamine class.[1][2] It is known for its strong
light absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3]
[4] These characteristics make it a bright and sensitive label suitable for a wide range of
applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM,
STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The amine-
reactive version allows for straightforward labeling of biomolecules.

Q2: What is photobleaching, and why is my ATTO 565 signal fading during long-term imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to a
loss of its ability to fluoresce.[4] During long-term imaging, the repeated exposure of ATTO 565
to high-intensity excitation light can cause the dye molecule to enter a reactive triplet state. In
this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that
chemically damage the dye, causing the fluorescent signal to fade over time.[5] While ATTO
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565 is considered highly photostable, all fluorophores are susceptible to photobleaching to
some extent, especially under continuous and intense illumination.[4][6]

Q3: How can | determine if the signal loss I'm observing is due to photobleaching or another

issue?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence
intensity over the duration of your imaging experiment.[4][7] If the signal is weak or absent from
the start, the problem might be related to other factors such as low labeling efficiency of your
target molecule, the use of incorrect microscope filter sets, or low expression levels of the
protein of interest.[4] A simple way to check for photobleaching is to move to a new field of view
on your sample that has not been previously exposed to the excitation light. If this new area is
initially bright and then fades with exposure, photobleaching is the likely cause.[4]

Q4: How does the photostability of ATTO 565 compare to other dyes in a similar spectral
range?

ATTO 565 is generally recognized for its high photostability compared to many other
fluorescent dyes.[3][6] However, direct quantitative comparisons can be challenging as
photostability is highly dependent on the experimental conditions. The following table
summarizes key photophysical properties of ATTO 565 and some common alternatives.

Quantitative Data Summary

Table 1: Photophysical Properties of ATTO 565 and Comparable Dyes
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Molar
o o Extinction Fluorescen Relative
Excitation Emission o L
Dye Coefficient ce Quantum Photostabili
Max (nm) Max (nm) .
(€) at Amax Yield (P) ty
(M—*cm™?)
ATTO 565 564 590 120,000 0.90 High[3][8]
Alexa Fluor
578 603 91,300 0.69 High[9]
568
Cy3 550 570 150,000 0.15 Moderate
Rhodamine B 554 577 110,000 0.31 Low

Note: Photostability is a relative measure and can vary significantly with experimental
conditions such as illumination intensity, buffer composition, and the presence of antifade
agents.

Table 2: Effect of Antifade Reagents on ATTO 565 Photobleaching Lifetime

Approximate

Antifade Reagent Concentration Photobleaching Lifetime
(s)

None - -5

Trolox 1mM ~25

Ascorbic Acid 1mM ~15

n-propyl gallate (NPG) 1mM ~10

Note: These values are approximate and derived from graphical data in the cited source under
specific experimental conditions.[10]

Troubleshooting Guides
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If you are experiencing rapid signal loss with ATTO 565 during long-term imaging, follow these

troubleshooting steps:

Problem: Rapid Fading of ATTO 565 Signal

This is a classic sign of photobleaching. Here’s a workflow to mitigate this issue:
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Caption: Troubleshooting workflow for ATTO 565 photobleaching.
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1. Optimize Imaging Parameters: The most direct way to reduce photobleaching is to minimize
the total light dose delivered to your sample.[6]

e Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that
provides a sufficient signal-to-noise ratio.[11]

o Decrease Exposure Time: Use the shortest possible exposure time that still yields a quality
image. Modern sensitive cameras can often produce good images with very short
exposures.[11]

» Increase Time-lapse Interval: Image less frequently if your biological process allows. Capture
only the essential time points.[6]

2. Modify the Chemical Environment:

e Use an Antifade Mounting Medium: For fixed-cell imaging, use a commercially available
antifade medium. For live-cell imaging, supplement your imaging medium with antifade
reagents like Trolox or ascorbic acid.[10]

3. Optimize Your Imaging Setup:

o Use Appropriate Filters: Ensure your excitation and emission filters are well-matched to the
spectral properties of ATTO 565 to maximize signal detection and allow for lower excitation
power.[7]

o Use a High Numerical Aperture (NA) Objective: A higher NA objective will collect more light,
allowing you to reduce the excitation intensity.

Experimental Protocols

Protocol 1: Quantifying ATTO 565 Photobleaching in
Live Cells

This protocol provides a method to measure the rate of photobleaching of ATTO 565-labeled
structures in living cells.

Materials:

» Live cells expressing the protein of interest tagged with a self-labeling tag (e.g., SNAP-tag®,
HALO-tag®)
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e ATTO 565 amine conjugated to the appropriate substrate (e.g., benzylguanine for SNAP-
tag)

e Glass-bottom imaging dishes

o Live-cell imaging medium (phenol red-free)

e Fluorescence microscope with environmental control (37°C, 5% CO2)

e Image analysis software (e.qg., Fiji/lmageJ)

Methodology:

e Cell Culture and Labeling:

[¢]

Plate cells on glass-bottom dishes.

[e]

Label the cells with the ATTO 565 probe according to the manufacturer's protocol.

[e]

Wash the cells thoroughly to remove unbound dye.

o

Add fresh, pre-warmed live-cell imaging medium.

e Image Acquisition:

[¢]

Place the dish on the microscope stage within the environmental chamber.

[e]

Locate a region of interest (ROI) with clearly labeled cells.

o

Set the imaging parameters (e.g., 561 nm laser power, exposure time, pixel size) and
keep them constant throughout the experiment.

o

Acquire a time-lapse series of images (e.g., one frame every 10 seconds for 10 minutes).

o Data Analysis:

o Open the image series in your analysis software.

o Define an ROI around a labeled structure.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15136913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Measure the mean fluorescence intensity within the ROI for each time point.

o Correct for background fluorescence by subtracting the mean intensity of a region without
cells.

o Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

o Plot the normalized intensity against time. The rate of decay represents the
photobleaching rate. You can fit an exponential decay curve to determine the
photobleaching half-life.

Sample Preparation Image Acquisition Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for quantifying photobleaching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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